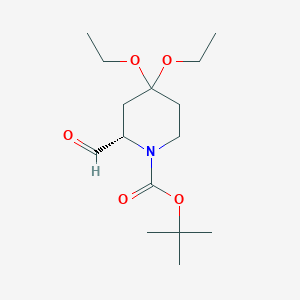
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
カタログ番号 B1328864
CAS番号:
1212152-15-2
分子量: 301.38 g/mol
InChIキー: UBRBCIWFTCYRNP-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The “tert-Butyl” and “diethoxy” groups suggest that this compound could be a modified version of a piperidine structure, potentially altering its properties and interactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the piperidine ring, the tert-butyl group, and the diethoxy groups could all influence how this compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the tert-butyl and diethoxy groups) would all play a role .科学的研究の応用
- The tert-butyl group has a unique reactivity pattern due to its crowded structure . It is used in various chemical transformations and has relevance in nature, being involved in biosynthetic and biodegradation pathways .
- Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Chemistry and Biology
Synthetic Organic Chemistry
- Solvolysis of tert-Butyl Halides
- In the field of physical chemistry, the solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied .
- The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .
- Physical Chemistry
- The solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied in the field of physical chemistry .
- The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRBCIWFTCYRNP-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Adenosine Phosphate Disodium
4578-31-8
N-(4-(Diethylamino)phenyl)acetamide
5326-57-8
N-(2-Furoyl)glycine
5657-19-2

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)
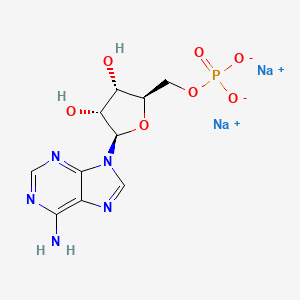
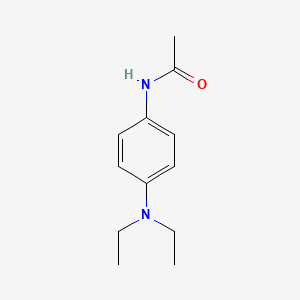
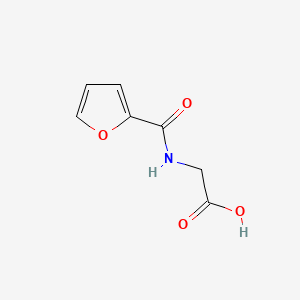
![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)
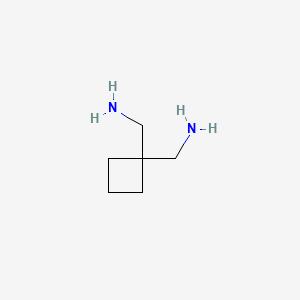
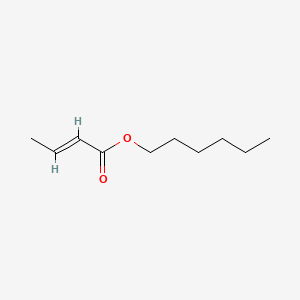
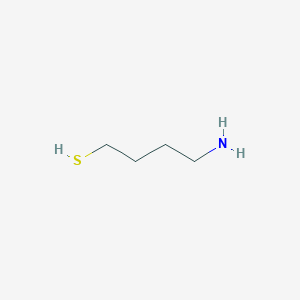
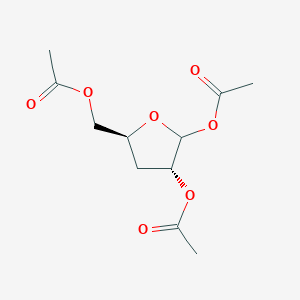
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)